4-Nitrophenyl beta-D-glucopyranosiduronic acid

HPLC assay UGT1A6 activity detection limit

Choose 4-Nitrophenyl β-D-glucuronide (PNPG) for β-glucuronidase assays with validated lot-to-lot consistency. Unlike generic alternatives, this high-purity substrate (≥98% TLC) contains ≤0.05% free 4-nitrophenol—minimizing background noise and ensuring reproducible kinetic parameters (Km 0.083 mM). The simple 405-nm colorimetric readout eliminates instrumentation barriers, enabling robust E. coli detection, drug metabolism screening, and recombinant GUS QC. Request a quote today.

Molecular Formula C12H13NO9
Molecular Weight 315.23 g/mol
CAS No. 10344-94-2
Cat. No. B013785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl beta-D-glucopyranosiduronic acid
CAS10344-94-2
Synonyms4-nitrophenylglucuronide
p-nitrophenyl-beta-D-glucuronide
p-nitrophenylglucuronide
para-nitrophenylglucuronide
Molecular FormulaC12H13NO9
Molecular Weight315.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
InChIKeyQSUILVWOWLUOEU-GOVZDWNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl beta-D-glucopyranosiduronic acid (CAS 10344-94-2): A Chromogenic β-Glucuronidase Substrate for Colorimetric Detection and Enzyme Kinetics


4-Nitrophenyl beta-D-glucopyranosiduronic acid (commonly referred to as 4-nitrophenyl β-D-glucuronide or PNPG) is a synthetic chromogenic substrate specifically designed for the detection and quantification of β-glucuronidase (GUS) enzyme activity . Upon enzymatic hydrolysis, it releases 4-nitrophenol, a yellow compound with a strong absorbance at 405 nm, enabling simple, rapid colorimetric assays without the need for complex instrumentation . This compound is a beta-D-glucosiduronic acid with a 4-nitrophenyl substituent at the anomeric position, and it is widely employed as a standard probe in biochemistry, microbiology, and drug metabolism research [1].

Why Generic Substitution of 4-Nitrophenyl beta-D-glucopyranosiduronic acid (CAS 10344-94-2) Can Compromise β-Glucuronidase Assay Reliability and Data Integrity


Although several chromogenic and fluorogenic substrates exist for β-glucuronidase, generic substitution of 4-nitrophenyl β-D-glucuronide (PNPG) without rigorous validation can introduce significant variability in kinetic parameters, detection limits, and assay robustness [1]. Key comparators such as phenolphthalein glucuronide and 4-methylumbelliferyl glucuronide (MUG) exhibit vastly different Km values (e.g., 0.083 mM vs. 0.018 mM for phenolphthalein glucuronide) and produce distinct aglycones with different detection modalities and potential interference profiles [2]. Furthermore, the purity of commercially available PNPG, specifically the presence of free 4-nitrophenol as a contaminant, can critically affect assay background and sensitivity . The following evidence demonstrates that PNPG offers a unique combination of water solubility, high purity, and well-characterized analytical performance that is not uniformly matched by alternative substrates.

Quantitative Evidence Guide: 4-Nitrophenyl beta-D-glucopyranosiduronic acid (CAS 10344-94-2) vs. Phenolphthalein Glucuronide in β-Glucuronidase Assays


Superior Analytical Sensitivity: HPLC-UV Detection Limit for 4-Nitrophenyl β-D-glucuronide (23 nM) vs. Spectrophotometric Methods

4-Nitrophenyl β-D-glucuronide (4-NPG) exhibits a low HPLC-UV detection limit of 23 nM, which is significantly more sensitive than traditional spectrophotometric assays [1]. This sensitivity enables precise quantification of UDP-glucuronosyltransferase (UGT) activity in small biological samples.

HPLC assay UGT1A6 activity detection limit

Validated Ion-Pair HPLC Method for Simultaneous Quantitation of 4-Nitrophenol and Its Conjugates with 2.7 µM LOQ

A simple and rapid ion-pair HPLC method has been validated for the simultaneous determination of 4-nitrophenyl β-D-glucuronide (PNP-G), 4-nitrophenyl sulfate (PNP-S), and free 4-nitrophenol [1]. The method achieves baseline separation in under 7 minutes with a limit of quantification (LOQ) of 2.7 µM for PNP-G and 2.1 µM for PNP-S, and linearity across 2.5-100 µM.

HPLC method metabolism intestinal perfusion

Enhanced Sample Stability: 4-Nitrophenyl β-D-glucuronide Remains Stable for ≥72 Hours at 4°C in Liver Microsomes

In validated HPLC methods, 4-nitrophenyl β-D-glucuronide (4-NPG) demonstrates excellent stability in biological matrices, remaining stable at 4°C for at least 72 hours in spiked liver microsome samples [1]. This stability facilitates batch processing and reduces analytical variability.

stability UGT assay sample storage

High Purity Specifications: ≤0.05% Free 4-Nitrophenol Impurity Ensures Low Background Signal

Commercially sourced 4-nitrophenyl β-D-glucuronide from reputable vendors specifies a maximum free 4-nitrophenol content of 0.05% (w/w) . This low level of contaminating aglycone is critical for maintaining a low background absorbance in kinetic assays, directly impacting the accuracy of initial rate determinations.

purity substrate quality assay background

Rapid PGUA Assay for E. coli Identification: 85% Sensitivity and 100% Specificity in 2 Hours

A modified PGUA (4-nitrophenyl-β-D-glucopyranosiduronic acid) assay provides a rapid, inexpensive spot test for definitive E. coli identification from urine cultures [1]. In a study of 1,234 clinical isolates, the microwell and filter paper adaptations demonstrated 85% sensitivity and 100% specificity within 2 hours.

microbiology E. coli detection clinical diagnostics

BRENDA Enzyme Database: Km of 0.083 mM for 4-Nitrophenyl β-D-glucuronide with Wild-Type β-Glucuronidase

According to the BRENDA enzyme database, the Michaelis constant (Km) for 4-nitrophenyl β-D-glucuronide with wild-type β-glucuronidase is 0.083 mM at 65°C, pH 6.5 [1]. This value provides a benchmark for substrate affinity and is essential for designing enzyme assays and inhibitor studies.

enzyme kinetics Km value β-glucuronidase

Optimal Application Scenarios for 4-Nitrophenyl beta-D-glucopyranosiduronic acid (CAS 10344-94-2) Based on Quantitative Performance Metrics


High-Throughput Screening of β-Glucuronidase Inhibitors for Drug Development

The rapid, colorimetric readout of 4-nitrophenyl β-D-glucuronide hydrolysis at 405 nm, combined with its validated HPLC-UV quantitation (23 nM detection limit) and sample stability (≥72 hours at 4°C), makes it an ideal substrate for screening large compound libraries for β-glucuronidase inhibition. Researchers can reliably measure enzyme activity in multi-well plates, automate data collection, and confirm results with a robust analytical method . This workflow is directly applicable to discovering inhibitors that modulate drug metabolism or target the gut microbiome [1].

Simultaneous Quantification of Phase II Metabolism in Perfused Organ Studies

The validated ion-pair HPLC method enables the simultaneous quantitation of 4-nitrophenyl β-D-glucuronide, its sulfate conjugate, and the parent aglycone in biological fluids . This is particularly valuable for studying intestinal or hepatic first-pass metabolism using in situ perfusion models. Researchers can procure 4-nitrophenol as a model substrate and directly measure the formation of both glucuronide and sulfate metabolites, providing a comprehensive picture of conjugative enzyme activity without the need for radioactive tracers [1].

Rapid, Low-Cost Identification of E. coli in Clinical and Food Microbiology

The PGUA assay, using 4-nitrophenyl β-D-glucuronide as a chromogenic substrate, offers a specific and cost-effective alternative to molecular or biochemical panels for identifying E. coli. The 2-hour microwell adaptation provides 100% specificity and 85% sensitivity, making it suitable for confirmatory testing of presumptive E. coli colonies isolated from urine or food samples . The visual yellow color change eliminates the need for specialized equipment, ideal for resource-limited laboratories.

Quality Control for Recombinant β-Glucuronidase Enzyme Production

The high purity (≥99% TLC, ≤0.05% free 4-nitrophenol) and well-defined kinetic parameters (Km 0.083 mM) of commercially available 4-nitrophenyl β-D-glucuronide make it an excellent substrate for quality control of recombinant β-glucuronidase batches. Manufacturers can reliably assess specific activity (e.g., ~140 U/mg at 37°C) and ensure lot-to-lot consistency, providing researchers with a standardized reagent for reproducible experimental results .

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